

1,2-Dibromo-3-methylbutane IUPAC name and chemical structure.

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Compound of Interest

Compound Name: 1,2-Dibromo-3-methylbutane

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An In-depth Technical Guide to 1,2-Dibromo-3-methylbutane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural data of **1,2-Dibromo-3-methylbutane**, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

The compound with the systematic IUPAC name **1,2-Dibromo-3-methylbutane** is a vicinal dihalide. Its chemical structure features a butane backbone with bromine atoms attached to the first and second carbon atoms and a methyl group on the third carbon.

Chemical Structure:

Caption: 2D Chemical Structure of **1,2-Dibromo-3-methylbutane**.

Physicochemical Properties

A summary of the key physical and chemical properties of **1,2-Dibromo-3-methylbutane** is presented in the table below. These properties are essential for its handling, application in synthesis, and purification. Data is compiled from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

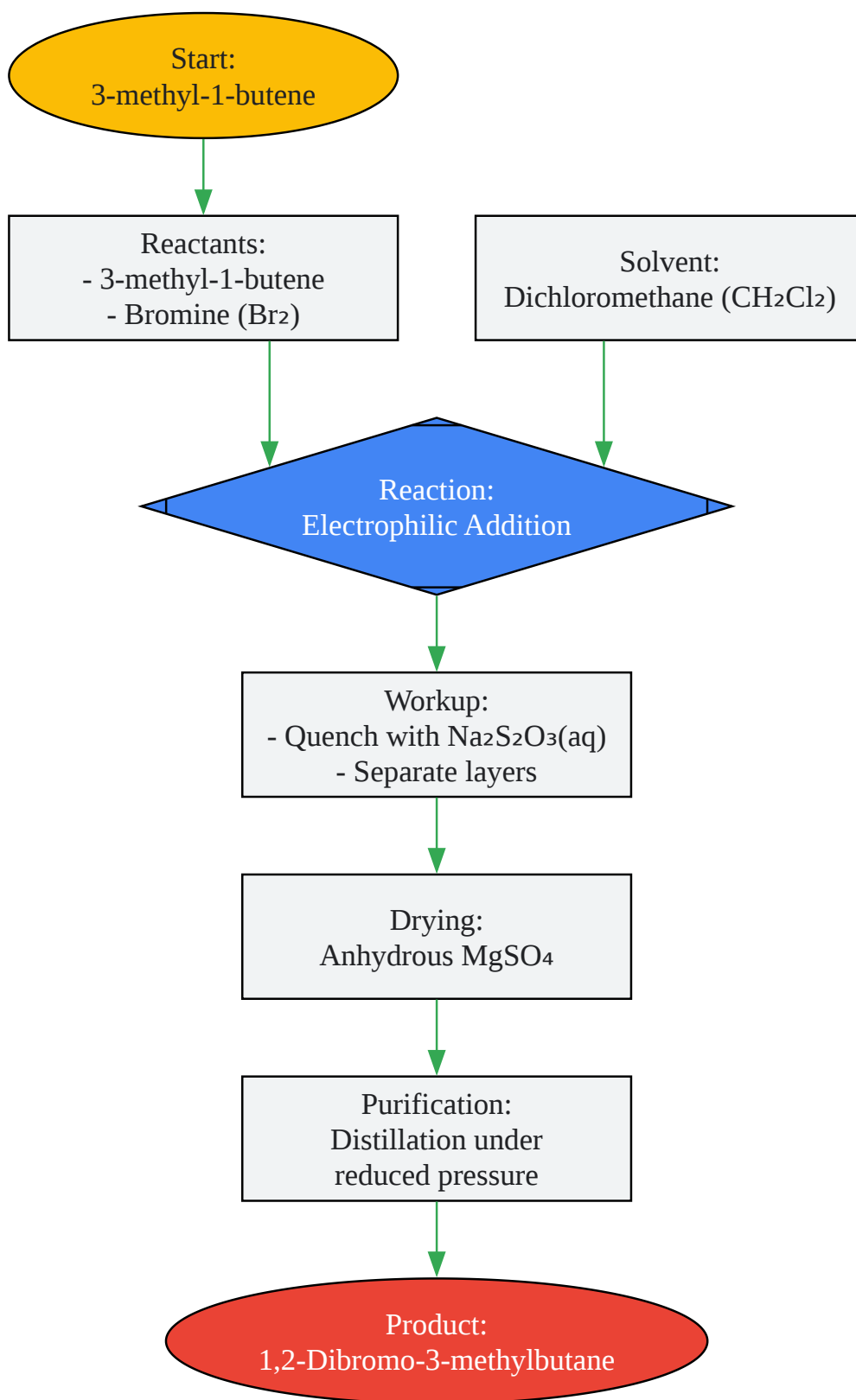
Property	Value
Molecular Formula	C ₅ H ₁₀ Br ₂
Molecular Weight	229.94 g/mol [5]
CAS Number	10288-13-8[4]
Appearance	Colorless liquid (presumed)[3]
Boiling Point	189 °C (estimate)[3]
Melting Point	-28.63 °C (estimate)[3]
Density	1.6707 g/cm ³ (estimate)
Flash Point	54.4 °C[3]
Vapor Pressure	1.43 mmHg at 25 °C[3]
Refractive Index	1.5069[3]
LogP (Octanol/Water Partition Coefficient)	2.801 (calculated)[1]
SMILES	<chem>CC(C)C(Br)CBr</chem>
InChIKey	XCVOFNXLRFMGX-UHFFFAOYSA-N[4]

Synthesis of 1,2-Dibromo-3-methylbutane

The primary method for the synthesis of **1,2-Dibromo-3-methylbutane** is the electrophilic addition of bromine (Br₂) to the alkene, 3-methyl-1-butene. This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the vicinal dibromide.

Synthesis Workflow

The logical workflow for the synthesis and purification of **1,2-Dibromo-3-methylbutane** is outlined in the diagram below.



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Caption: Experimental workflow for the synthesis of **1,2-Dibromo-3-methylbutane**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **1,2-Dibromo-3-methylbutane**, adapted from general procedures for the bromination of alkenes.

Materials:

- 3-methyl-1-butene
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in anhydrous dichloromethane. Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
- **Addition of Bromine:** Prepare a solution of bromine in dichloromethane. Add the bromine solution dropwise to the stirred solution of the alkene at $0\text{ }^\circ\text{C}$. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent orange color is observed.
- **Quenching:** Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the mixture becomes colorless.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
- **Purification:** Purify the crude product by distillation under reduced pressure to obtain pure **1,2-Dibromo-3-methylbutane**.

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the searched literature, predicted Nuclear Magnetic Resonance (NMR) data can provide valuable information for structural confirmation.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show complex splitting patterns due to the presence of a chiral center at C2 and diastereotopic protons. The predicted chemical shifts are:

- **-CH(Br)CH₂Br:** A multiplet for the proton on C2.
- **-CH₂Br:** Two diastereotopic protons on C1, appearing as a complex multiplet.
- **-CH(CH₃)₂:** A multiplet for the proton on C3.
- **-(CH₃)₂:** Two doublets for the diastereotopic methyl groups.

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

Reactivity and Applications

1,2-Dibromo-3-methylbutane is a useful intermediate in organic synthesis. Its vicinal dibromide functionality allows for a variety of chemical transformations.

- **Elimination Reactions:** Treatment with a strong base can induce dehydrobromination to form bromoalkenes and subsequently alkynes.

- Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles to introduce other functional groups.
- Alkylation: It can serve as an alkylating agent in certain reactions.[3]

This compound is primarily used in research settings for studying reaction mechanisms and as a building block in the synthesis of more complex molecules.[3]

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